1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- is an organic compound with the molecular formula C17H12ClN It is a derivative of naphthalenamine, where the amine group is substituted with a 4-chlorophenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- can be synthesized through a condensation reaction between 1-naphthalenamine and 4-chlorobenzaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and an acid catalyst like hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products include the corresponding amine.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
- 1-Naphthalenamine, N-phenyl-
- 1-Naphthalenamine, N-(4-methylphenyl)-
- 1-Naphthalenamine, N-(4-bromophenyl)-
Comparison: 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- is unique due to the presence of the 4-chlorophenylmethylene group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
135569-53-8 |
---|---|
Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C17H12ClN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |
InChI Key |
UDMSFCIMUWEVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.